Quinoxalin-5-ol

説明

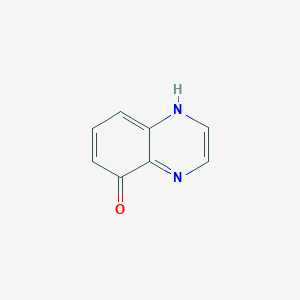

Structure

3D Structure

特性

IUPAC Name |

quinoxalin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-7-3-1-2-6-8(7)10-5-4-9-6/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUQDDQFXSNXEOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70501256, DTXSID40901663 | |

| Record name | Quinoxalin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-quinoxalinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40901663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17056-99-4 | |

| Record name | Quinoxalin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Quinoxalinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Quinoxalin-5-ol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quinoxalin-5-ol, a heterocyclic aromatic compound, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. This technical guide provides an in-depth overview of the basic properties, structure, and relevant experimental protocols associated with this compound, tailored for researchers, scientists, and drug development professionals.

Core Properties and Structure

This compound, with the chemical formula C₈H₆N₂O, is a derivative of quinoxaline, a bicyclic system composed of a benzene ring fused to a pyrazine ring. The presence of the hydroxyl group at the 5-position significantly influences its chemical and physical properties.

Basic Properties

A summary of the fundamental properties of this compound is presented in the table below. It is important to note that while some experimental data is available, many of the listed properties are computed estimates and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O | PubChem[1] |

| Molecular Weight | 146.15 g/mol | PubChem[1] |

| XLogP3 | 0.8 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[1] |

| pKa | Data available in IUPAC Digitized pKa Dataset | PubChem[1] |

| Solubility | Predicted to be soluble in polar organic solvents like ethanol, methanol, DMSO, and DMF, with limited solubility in water. | General knowledge based on similar structures[2] |

Molecular Structure

The structure of this compound consists of a planar quinoxaline core with a hydroxyl group attached to the C5 position of the benzene ring. This structure allows for tautomerism, where the compound can exist in both the phenol (this compound) and keto (quinoxalin-5(1H)-one) forms. The equilibrium between these two forms can be influenced by the solvent and pH.

The presence of nitrogen atoms in the pyrazine ring and the hydroxyl group makes this compound capable of participating in hydrogen bonding, which affects its solubility and intermolecular interactions.

Experimental Protocols

Synthesis of Quinoxaline Derivatives (General Protocol)

Methodology:

-

Reaction Setup: An appropriate o-phenylenediamine derivative and a 1,2-dicarbonyl compound are dissolved in a suitable solvent, such as ethanol or acetic acid, in a round-bottom flask.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a period of time, or a catalyst may be employed to facilitate the reaction at lower temperatures.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the crude product may precipitate out of solution. The solid can then be collected by filtration.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent or by column chromatography to yield the pure quinoxaline derivative.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on various spectroscopic techniques.

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) IR spectrum of this compound is available, providing information about the functional groups present in the molecule.[1] The spectrum is expected to show characteristic absorption bands for:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H stretching: Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹.

-

C=N and C=C stretching: Aromatic ring and pyrazine ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

-

C-O stretching: The C-O stretching of the phenol group will likely be observed in the 1200-1300 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for this compound is not provided in the search results, the expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) can be inferred from the analysis of similar quinoxaline derivatives.

-

¹H NMR: The aromatic protons are expected to appear in the downfield region, typically between 7.0 and 9.0 ppm. The proton of the hydroxyl group will likely be a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon atoms of the aromatic rings will resonate in the range of 110-160 ppm. The carbon atom attached to the hydroxyl group (C5) is expected to be significantly deshielded.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of quinoxaline derivatives is characterized by multiple absorption bands in the ultraviolet and visible regions, arising from π-π* and n-π* electronic transitions within the aromatic system. The exact position and intensity of these bands are influenced by the substituents and the solvent.

Biological Activity

Quinoxaline derivatives are a well-established class of compounds with a broad spectrum of biological activities. Studies have demonstrated their potential as:

-

Anticancer Agents: Various quinoxaline derivatives have shown cytotoxic effects against a range of human cancer cell lines.[3] Some have been investigated as inhibitors of specific enzymes involved in cancer progression, such as Apoptosis Signal-regulating Kinase 1 (ASK1).[4]

-

Antimicrobial Agents: The quinoxaline scaffold is a key component in several antibiotics.[5] Numerous synthetic derivatives have been reported to exhibit significant antibacterial and antifungal activities.[6][7][8][9][10]

-

Enzyme Inhibitors: Beyond cancer-related enzymes, quinoxaline derivatives have also been explored as inhibitors of other enzymes, such as monoamine oxidase (MAO).[11]

It is important to note that while the general class of quinoxalines shows diverse biological activities, specific studies on the biological effects of this compound are limited in the provided search results. Further research is needed to fully elucidate its pharmacological profile.

Conclusion

This compound is a versatile heterocyclic compound with a rich chemical scaffold that continues to be of great interest to the scientific community. This technical guide has provided a comprehensive overview of its fundamental properties, structure, and general experimental protocols. While specific experimental data for this compound remains somewhat limited in the public domain, the information presented here, based on its structural similarity to other well-characterized quinoxaline derivatives, offers a solid foundation for researchers and drug development professionals working with this promising molecule. Further investigation into its specific physical, chemical, and biological properties is warranted to unlock its full potential in various scientific applications.

References

- 1. 5-Quinoxalinol | C8H6N2O | CID 135690274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Quinoxaline - Wikipedia [en.wikipedia.org]

- 6. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of new series of quinoxaline based MAO-inhibitors and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Historical Synthesis of Quinoxaline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline and its derivatives represent a paramount class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous biologically active molecules. Their wide-ranging pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties, have cemented their importance in medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of the foundational, historical methods for synthesizing the quinoxaline scaffold, offering detailed experimental protocols, comparative data, and mechanistic insights to inform contemporary research and development.

The Cornerstone of Quinoxaline Synthesis: The Körner-Hinsberg Reaction

The most traditional and enduring method for quinoxaline synthesis is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. Independently reported by Wilhelm Körner and Oscar Hinsberg in 1884, this acid- or base-catalyzed cyclocondensation remains a fundamental approach in heterocyclic chemistry.[1][2]

The reaction is prized for its simplicity and generally good yields. The mechanism involves the nucleophilic attack of one of the amino groups of o-phenylenediamine on a carbonyl group of the 1,2-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic quinoxaline ring.

// Reactants OPD [label=<

o-Phenylenediamine

o-Phenylenediamine

]; Dicarbonyl [label=<

1,2-Dicarbonyl Compound

];

// Intermediates Intermediate1 [label=<

Addition Intermediate

Addition Intermediate

]; Intermediate2 [label=<

Cyclized Intermediate

];

// Product Quinoxaline [label=<

Quinoxaline Derivative

Quinoxaline Derivative

];

// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0]; inv3 [shape=point, width=0]; inv4 [shape=point, width=0];

// Edges {rank=same; OPD; Dicarbonyl} OPD -> inv1 [arrowhead=none]; Dicarbonyl -> inv1 [arrowhead=none]; inv1 -> Intermediate1 [label="+ H+ (catalyst)"]; Intermediate1 -> Intermediate2 [label="Intramolecular\nCyclization"]; Intermediate2 -> Quinoxaline [label="- 2H2O"]; } caption: "Mechanism of the Körner-Hinsberg Reaction."

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline

This protocol details the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil, a classic example of the Körner-Hinsberg reaction.

Materials:

-

o-Phenylenediamine (1.0 mmol, 108.1 mg)

-

Benzil (1.0 mmol, 210.2 mg)

-

Ethanol (10 mL)

-

Glacial Acetic Acid (catalytic amount, ~2 drops)

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine and benzil in ethanol.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate as a solid. Collect the solid by filtration.

-

Wash the solid with cold water and recrystallize from ethanol to obtain pure 2,3-diphenylquinoxaline.

Quantitative Data for Körner-Hinsberg Synthesis

The following table summarizes the reaction conditions and yields for the synthesis of various quinoxaline derivatives via the Körner-Hinsberg method and its modern variations.

| 1,2-Diamine | 1,2-Dicarbonyl | Catalyst/Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| o-Phenylenediamine | Benzil | Glacial Acetic Acid/Ethanol | Reflux | 2-4 h | ~95 | [3] |

| o-Phenylenediamine | Benzil | Glycerol/Water | 90 | 4-6 min | 85-91 | [2] |

| o-Phenylenediamine | Benzil | Bentonite K-10/Ethanol | RT | 20 min | 95 | [4] |

| 4,5-Dimethyl-o-phenylenediamine | Benzil | Ethanol | RT | 30 min | 98 | |

| o-Phenylenediamine | Biacetyl | Ethanol | RT | 2 h | 92 | |

| o-Phenylenediamine | Acenaphthenequinone | Ethanol | RT | 2 h | 96 |

Synthesis from α-Haloketones

A significant historical modification of the classical approach involves the reaction of o-phenylenediamines with α-haloketones, such as phenacyl bromides. This method provides a versatile route to 2-substituted or 2,3-disubstituted quinoxalines and proceeds through a condensation-oxidation sequence.[5]

The reaction mechanism is thought to involve an initial SN2 reaction, followed by cyclization and subsequent oxidation to the aromatic quinoxaline.

Experimental Protocol: Catalyst-Free Synthesis of 2-Phenylquinoxaline

This protocol describes a catalyst-free synthesis of 2-phenylquinoxaline from o-phenylenediamine and phenacyl bromide in an environmentally friendly solvent.[1]

Materials:

-

o-Phenylenediamine (1.0 mmol)

-

Phenacyl bromide (1.0 mmol)

-

Ethanol (as solvent)

Procedure:

-

Combine o-phenylenediamine and phenacyl bromide in ethanol in a round-bottom flask.

-

Reflux the reaction mixture. The reaction time will vary depending on the specific substrates, but is typically in the range of 2-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate. Collect the solid by filtration.

-

Wash the solid with cold ethanol and dry to obtain the desired quinoxaline derivative.

Quantitative Data for Synthesis from α-Haloketones

| 1,2-Diamine | α-Haloketone | Catalyst/Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| o-Phenylenediamine | Phenacyl bromide | None/Ethanol | Reflux | - | 70-85 | [1] |

| Substituted o-phenylenediamines | Substituted phenacyl bromides | None/Water | 80 | - | Moderate to High | [1] |

| o-Phenylenediamine | Various α-bromoketones | HClO₄·SiO₂ | - | - | Excellent | [6] |

The Beirut Reaction: A Pathway to Quinoxaline-1,4-Dioxides

Discovered by Haddadin and Issidorides in 1965, the Beirut reaction is a cycloaddition reaction between a benzofuroxan (benzofurazan-1-oxide) and an enolate-forming species (such as β-diketones, β-ketoesters, or enamines) to produce quinoxaline-1,4-dioxides.[7][8] These N-oxide derivatives are of significant interest due to their biological activities, particularly as antibacterial and antitumor agents.

The generally accepted mechanism involves the nucleophilic addition of an enolate ion to an electrophilic nitrogen atom of the benzofuroxan, followed by ring closure and dehydration.[3]

Experimental Protocol: Synthesis of 2-Alkyl-3-methylquinoxaline-1,4-dioxides

This protocol provides a general method for the synthesis of quinoxaline-1,4-dioxides using the Beirut reaction.

Materials:

-

Substituted Benzofuroxan (1.0 mmol)

-

Appropriate β-diketone (e.g., benzylacetone) (1.1 mmol)

-

Methanol (solvent)

-

Gaseous Ammonia or Triethylamine (base/catalyst)

Procedure:

-

Dissolve the benzofuroxan and the β-diketone in methanol in a suitable reaction vessel.

-

Cool the mixture in an ice bath.

-

Bubble gaseous ammonia through the solution or add triethylamine dropwise while stirring.

-

Allow the reaction to proceed at room temperature for several hours to overnight.

-

Monitor the formation of the product by TLC.

-

The product often precipitates from the reaction mixture. Collect the solid by filtration.

-

Wash the product with cold methanol and dry. Further purification can be achieved by recrystallization.

Quantitative Data for the Beirut Reaction

| Benzofuroxan | Enolate Source | Base/Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Benzofuroxan | Benzylacetone | NH₃ (gas)/Methanol | RT | - | Good | [3] |

| Halogenated Benzofuroxan | Phenoxyacetone | NH₃ (gas)/Methanol | RT | - | Good | [3] |

| Benzofuroxan | Dimethyl-2-oxopropyl phosphonate | Molecular Sieves 3Å/THF | 50 | - | 77 | [7] |

| Benzofuroxan | Malononitrile | - | - | - | - | [8] |

Conclusion

The historical methods for the synthesis of quinoxaline derivatives, namely the Körner-Hinsberg reaction, the reaction with α-haloketones, and the Beirut reaction, have laid a robust foundation for the development of this critical class of heterocyclic compounds. While numerous modern, often catalytic, methods have since been developed to improve yields, reduce reaction times, and enhance environmental compatibility, a thorough understanding of these classical routes is indispensable for today's researchers. These foundational reactions provide not only reliable pathways to the quinoxaline core but also the fundamental chemical logic that inspires further innovation in the field of medicinal and materials chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. soc.chim.it [soc.chim.it]

- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activities of Quinoxaline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, is a cornerstone in medicinal chemistry. Its derivatives exhibit a vast array of pharmacological activities, making them a subject of intense research for novel therapeutic agents. While specific data on Quinoxalin-5-ol is limited in the reviewed literature, this guide provides a comprehensive overview of the broader quinoxaline class, covering their synthesis, significant biological activities such as anticancer and antimicrobial effects, detailed experimental protocols, and mechanisms of action. This document serves as a technical resource, consolidating quantitative data and procedural methodologies to aid in the research and development of new quinoxaline-based drugs.

Introduction to the Quinoxaline Scaffold

Quinoxaline, or benzopyrazine, is a nitrogen-containing heterocyclic compound that has garnered significant interest in pharmaceutical sciences.[1] Its structure is versatile, allowing for extensive chemical modifications that can lead to a wide spectrum of biological activities.[1][2] These activities include anticancer, antimicrobial (antibacterial, antifungal), antiviral, anti-inflammatory, and antimalarial properties, among others.[3] The therapeutic potential of this scaffold is highlighted by the existence of several marketed drugs that incorporate the quinoxaline moiety.[4] Although naturally occurring quinoxalines are rare, their synthesis is generally straightforward, making them attractive candidates for drug discovery programs.[1]

Synthesis of Quinoxaline Derivatives

The most prevalent and classic method for synthesizing the quinoxaline core is the condensation reaction between an aromatic 1,2-diamine (like o-phenylenediamine) and a 1,2-dicarbonyl compound.[5][6] Over the years, numerous protocols have been developed to improve efficiency, yield, and environmental friendliness, employing various catalysts and reaction conditions.[6][7]

General Synthetic Workflow: A typical synthesis involves the reaction of an o-phenylenediamine with a phenacyl bromide or a 1,2-diketone. Catalysts such as pyridine, cerium (IV) ammonium nitrate (CAN), or solid acid catalysts can be used to facilitate the reaction, often at room temperature and with high yields.[7][8]

Caption: General workflow for the synthesis of quinoxalines.

Potential Biological Activities

Quinoxaline derivatives are recognized as a novel class of chemotherapeutic agents with activity against various tumors and microbes.[4][9]

The quinoxaline scaffold is a promising platform for discovering new anticancer agents.[4] These compounds have been shown to induce apoptosis and inhibit key enzymes and pathways involved in cancer progression, such as kinase inhibition.[10][11][12]

Quantitative Data on Anticancer Activity

The anticancer efficacy of quinoxaline derivatives is commonly reported as the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a compound required to inhibit the growth of cancer cells by 50%.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |

| 4m | A549 (Human Lung Cancer) | 9.32 ± 1.56 | 5-Fluorouracil | 4.89 ± 0.20 | [13] |

| 4b | A549 (Human Lung Cancer) | 11.98 ± 2.59 | 5-Fluorouracil | 4.89 ± 0.20 | [13] |

Many quinoxaline derivatives exhibit significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria.[3] Their mechanism of action can involve compromising the structural integrity of the bacterial cell membrane.

Quantitative Data on Antibacterial Activity

The antimicrobial potential is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |

| 5p | S. aureus | 4 | Norfloxacin | - | [14] |

| 5m | S. aureus | 4-16 | Norfloxacin | - | [14] |

| 5p | B. subtilis | 8 | Norfloxacin | - | [14] |

| 5m | B. subtilis | 8-32 | Norfloxacin | - | [14] |

| 5p | MRSA | 8 | Norfloxacin | - | [14] |

| 5m | MRSA | 8-32 | Norfloxacin | - | [14] |

| 5p | E. coli | 4 | Norfloxacin | - | [14] |

| 5m | E. coli | 4-32 | Norfloxacin | - | [14] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of the biological activities of newly synthesized compounds.

This protocol describes an efficient synthesis of quinoxalines from 1,2-phenylenediamines and phenacyl bromides.[8]

-

Reaction Setup: To a stirred mixture of phenacyl bromide (1 mmol) and pyridine (0.1 mmol) in Tetrahydrofuran (THF, 2 mL), slowly add the 1,2-diamine (1 mmol) at room temperature.

-

Monitoring: Continue stirring and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.[5][8]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[15][16]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.[17]

-

Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivatives and incubate for the desired exposure period (e.g., 24-72 hours).[15]

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.[17]

-

Solubilization: Add 100 µL of a detergent or solubilization reagent (e.g., isopropanol or a specialized detergent solution) to each well to dissolve the formazan crystals.[15][17]

-

Absorbance Reading: Leave the plate at room temperature in the dark for approximately 2 hours and then measure the absorbance at 570 nm using a microplate reader.[17] The absorbance is directly proportional to the number of viable cells.

This method is widely used for the preliminary screening of antimicrobial activity.[18][19][20]

-

Media Preparation: Prepare Mueller-Hinton agar plates.

-

Inoculation: Spread a standardized inoculum of the test bacteria over the entire agar surface to create a bacterial lawn.[21]

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[22]

-

Sample Addition: Add a defined volume (e.g., 20-100 µL) of the test quinoxaline derivative solution into each well.[22] Include positive (known antibiotic) and negative (solvent) controls.[21]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-24 hours).[21]

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). A larger diameter indicates greater antimicrobial activity.[19]

Mechanisms of Action and Experimental Workflows

Understanding the mechanism of action is critical for drug development. Quinoxaline derivatives often act by inhibiting specific molecular targets or inducing cellular pathways like apoptosis.[12] The evaluation of these compounds follows a structured workflow from synthesis to in-depth biological characterization.

Caption: General workflow for biological screening of quinoxaline derivatives.

Many quinoxaline-based anticancer agents exert their effect by inducing programmed cell death, or apoptosis. This is often achieved through the inhibition of critical cellular targets, leading to the activation of caspase cascades.[12][13]

Caption: Apoptosis induction via mitochondrial pathway by quinoxalines.

Conclusion and Future Perspectives

The quinoxaline scaffold remains a highly privileged structure in the field of drug discovery. Its derivatives have demonstrated significant potential as anticancer and antimicrobial agents.[9][23] Future research will likely focus on synthesizing novel derivatives with improved potency and selectivity, conducting detailed structure-activity relationship (SAR) studies, and further elucidating their mechanisms of action to develop next-generation therapeutics. The systematic approach outlined in this guide, from synthesis to comprehensive biological evaluation, provides a robust framework for advancing these promising compounds through the drug development pipeline.

References

- 1. longdom.org [longdom.org]

- 2. [PDF] Biological Activity of Quinoxaline Derivatives | Semantic Scholar [semanticscholar.org]

- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades [mdpi.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. acgpubs.org [acgpubs.org]

- 9. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bioengineer.org [bioengineer.org]

- 12. Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. atcc.org [atcc.org]

- 18. chemistnotes.com [chemistnotes.com]

- 19. botanyjournals.com [botanyjournals.com]

- 20. Agar well diffusion: Significance and symbolism [wisdomlib.org]

- 21. hereditybio.in [hereditybio.in]

- 22. A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products [mdpi.com]

- 23. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quinoxaline Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a bicyclic heterocyclic compound arising from the fusion of a benzene and a pyrazine ring, has solidified its position as a "privileged scaffold" in the field of medicinal chemistry.[1] Its derivatives have attracted considerable attention due to a wide and potent array of pharmacological activities.[1][2] This versatile core structure serves as an invaluable template for the design and synthesis of novel therapeutic agents aimed at a broad spectrum of diseases, including cancers and infectious diseases.[1] The structural rigidity and the presence of electron-rich nitrogen atoms in the quinoxaline ring facilitate its interaction with diverse biological targets such as enzymes, receptors, and DNA, thereby enhancing its therapeutic potential.[2] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of quinoxaline derivatives, tailored for professionals engaged in drug discovery and development.

Synthesis of Quinoxaline Derivatives

The synthesis of the quinoxaline core is a well-established area of organic chemistry, with the most prevalent method being the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][3] This foundational reaction has been refined over the years, with modern advancements focusing on greener and more efficient protocols. These include the use of various catalysts, microwave-assisted synthesis, and solvent-free conditions to enhance yields and minimize environmental impact.[1][4]

General Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline

This protocol outlines the conventional synthesis of 2,3-diphenylquinoxaline, a common derivative used as a building block in medicinal chemistry.

Materials:

-

o-Phenylenediamine (1.1 g, 0.01 mol)

-

Benzil (2.1 g, 0.01 mol)

-

Rectified spirit (Ethanol)

-

Water

-

Standard laboratory glassware (beakers, round-bottom flask, filtration apparatus)

-

Water bath

Procedure:

-

In a beaker, dissolve 2.1 g of benzil in 8 mL of warm rectified spirit.

-

In a separate beaker, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.

-

Add the o-phenylenediamine solution to the warm benzil solution.

-

Warm the resulting mixture on a water bath for approximately 30 minutes.[5]

-

Add water dropwise to the warm solution until a slight cloudiness persists.[5]

-

Allow the solution to cool to room temperature, which will cause the product to precipitate.

-

Collect the precipitated 2,3-diphenylquinoxaline by filtration.

-

The crude product can be further purified by recrystallization from aqueous ethanol.[6]

Biological Activities and Therapeutic Applications

Quinoxaline derivatives exhibit a remarkable diversity of biological activities, making them a focal point of research in numerous therapeutic areas.[7] Their mechanisms of action are varied and include the inhibition of kinases, induction of apoptosis, and interference with microbial processes.[8][9]

Anticancer Activity

Quinoxaline derivatives have emerged as a significant class of anticancer agents, demonstrating cytotoxicity against a wide range of human cancer cell lines.[8] A primary mechanism of their antitumor action is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[10][11]

The following table summarizes the in vitro cytotoxic activity of selected quinoxaline derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 10 | MKN 45 (Gastric Adenocarcinoma) | 0.073 | [12] |

| Compound VIIIc | HCT-116 (Colon Carcinoma) | 2.5 | [8][10] |

| Compound IV | PC-3 (Prostate Cancer) | 2.11 | [8][13] |

| Compound XVa | HCT-116 (Colon Carcinoma) | 4.4 | [10][14] |

| Compound XVa | MCF-7 (Breast Adenocarcinoma) | 5.3 | [10] |

| Compound VIId | HCT-116 (Colon Carcinoma) | 7.8 | [10][14] |

| Compound VIIIe | HCT-116 (Colon Carcinoma) | 8.4 | [8][10] |

| Compound VIIIc | MCF-7 (Breast Adenocarcinoma) | 9.0 | [8][10] |

| Compound 4m | A549 (Lung Carcinoma) | 9.32 | [14][15] |

| Compound VIIIa | HepG2 (Hepatocellular Carcinoma) | 9.8 | [8][10][14] |

| Compound 4b | A549 (Lung Carcinoma) | 11.98 | [15] |

| Compound 18 | MCF-7 (Breast Adenocarcinoma) | 22.11 | [16] |

Antimicrobial Activity

The quinoxaline scaffold is also a key component in the development of new antimicrobial agents to combat drug-resistant pathogens.[1] Derivatives of quinoxaline have shown potent activity against a range of bacteria and fungi.[17]

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinoxaline derivatives against various bacterial strains.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 5p | S. aureus | 4 | |

| Compound 5p | E. coli | 4 | |

| Compound 2d | E. coli | 8 | [17] |

| Compound 3c | E. coli | 8 | [17] |

| Compound 5p | B. subtilis | 8 | |

| Compound 5p | MRSA | 8 | |

| Compound 2d | B. subtilis | 16 | [17] |

| Compound 3c | B. subtilis | 16 | [17] |

| Compound 4 | B. subtilis | 16 | [17] |

| Compound 6a | B. subtilis | 16 | [17] |

Antiviral Activity

Quinoxaline derivatives have been investigated for their potential as antiviral agents, with some showing promising activity against viruses such as Human Cytomegalovirus (HCMV).

Anti-inflammatory Activity

Certain quinoxaline derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.

Key Experimental Protocols in Quinoxaline Research

Cell Viability Assessment: MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of quinoxaline derivatives on cancer cells.[14]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Quinoxaline derivatives dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubate for 24 hours.[13][14]

-

Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (medium with solvent) and blank control (medium only). Incubate for 48-72 hours.[13][14]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13][14]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13][14]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value by plotting a dose-response curve.[14]

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of quinoxaline derivatives against bacterial strains.

Materials:

-

Bacterial strains of interest

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Quinoxaline derivatives

-

96-well microtiter plates

-

0.5 McFarland turbidity standard

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Serial Dilution: Dispense 50 µL of sterile CAMHB into all wells of a 96-well plate except the first column. Add 100 µL of the quinoxaline derivative solution (at twice the highest desired concentration) to the first column. Perform a 2-fold serial dilution across the plate.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Controls: Include a growth control (broth + inoculum) and a sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is used to evaluate the anti-inflammatory activity of quinoxaline derivatives.[2]

Materials:

-

Male Wistar or Sprague-Dawley rats

-

λ-Carrageenan (1% w/v in sterile saline)

-

Quinoxaline derivative

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Plethysmometer or digital calipers

Procedure:

-

Animal Acclimatization: Acclimatize animals for at least one week before the experiment.[2]

-

Grouping: Randomly divide the animals into control and treatment groups.[2]

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat.[2]

-

Compound Administration: Administer the quinoxaline derivative or vehicle to the respective groups (e.g., intraperitoneally or orally).

-

Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[2]

-

Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the carrageenan control group.[2]

Visualizing Mechanisms and Workflows

Signaling Pathways

Many quinoxaline derivatives exert their anticancer effects by inhibiting specific tyrosine kinases. The following diagrams illustrate key signaling pathways targeted by these compounds.

Caption: VEGFR-2 signaling pathway and its inhibition by a quinoxaline-based compound.

Caption: Constitutively active FLT3-ITD signaling in AML and its inhibition.

Caption: FGFR signaling cascade and its inhibition by the quinoxaline-based drug Erdafitinib.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical development of quinoxaline-based therapeutic agents.

Caption: A generalized workflow for the discovery of quinoxaline-based drug candidates.

Conclusion

The quinoxaline scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and the broad range of biological activities exhibited by its derivatives ensure its continued relevance in the quest for novel therapeutics. From potent anticancer agents that target specific signaling pathways to new classes of antimicrobials, the quinoxaline core provides a robust platform for the development of next-generation drugs. The ongoing exploration of new synthetic methodologies and a deeper understanding of the mechanisms of action of quinoxaline-based compounds will undoubtedly lead to the discovery of innovative treatments for a multitude of human diseases.

References

- 1. quantumzeitgeist.com [quantumzeitgeist.com]

- 2. benchchem.com [benchchem.com]

- 3. genemod.net [genemod.net]

- 4. nebiolab.com [nebiolab.com]

- 5. researchgate.net [researchgate.net]

- 6. medium.com [medium.com]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. benchchem.com [benchchem.com]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

- 11. benchchem.com [benchchem.com]

- 12. inotiv.com [inotiv.com]

- 13. Flowchart Creation [developer.mantidproject.org]

- 14. pharmafocuseurope.com [pharmafocuseurope.com]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

Quinoxalin-5-ol: A Privileged Scaffold for the Development of Novel Bioactive Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, has emerged as a "privileged structure" in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. Among these, quinoxalin-5-ol represents a key building block, offering a reactive hydroxyl group for further functionalization and the synthesis of diverse compound libraries. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound and its derivatives, with a focus on their potential in drug discovery and development.

Synthesis and Chemical Properties of the Quinoxaline Scaffold

The quinoxaline core is most commonly synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2][3][4] This robust and versatile reaction allows for the introduction of a wide range of substituents on the pyrazine ring. The synthesis of hydroxylated quinoxalines, such as this compound, can be achieved by using appropriately substituted o-phenylenediamines.

General Synthetic Workflow:

Caption: General workflow for the synthesis of novel quinoxaline compounds.

The hydroxyl group at the 5-position of this compound offers a handle for various chemical modifications, including etherification, esterification, and nucleophilic aromatic substitution, enabling the creation of a diverse range of derivatives with tailored properties.

Biological Activities of Quinoxaline Derivatives

Quinoxaline derivatives have demonstrated a wide spectrum of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.[5][6]

Table 1: Overview of Biological Activities of Quinoxaline Derivatives

| Biological Activity | Description | Key Molecular Targets (Examples) |

| Anticancer | Inhibition of cancer cell proliferation, induction of apoptosis, and suppression of tumor growth.[7] | Tyrosine kinases (e.g., EGFR), C-MET kinase, Topoisomerase II, HDACs |

| Antimicrobial | Activity against a broad range of bacteria (Gram-positive and Gram-negative) and fungi.[8] | DNA gyrase, Topoisomerase IV |

| Antiviral | Inhibition of viral replication and activity against various viruses, including HIV and influenza.[8][9] | Reverse transcriptase, Viral proteases |

| Anti-inflammatory | Reduction of inflammation through the modulation of inflammatory pathways. | Cyclooxygenase (COX), Lipoxygenase (LOX) |

| Antiprotozoal | Activity against protozoan parasites such as Plasmodium falciparum (malaria). |

Quinoxaline Derivatives in Cancer Therapy

A significant area of research for quinoxaline derivatives is in oncology.[7] These compounds have been shown to exert their anticancer effects through multiple mechanisms of action.

Signaling Pathway: Inhibition of Tyrosine Kinases by Quinoxaline Derivatives

References

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. Quinoxaline synthesis [organic-chemistry.org]

- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mtieat.org [mtieat.org]

- 5. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 6. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. recipp.ipp.pt [recipp.ipp.pt]

- 9. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, serves as a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of Quinoxalin-5-ol and related heterocyclic compounds, with a focus on their synthesis, biological activities, and the experimental methodologies used in their evaluation. While specific data on this compound is limited in publicly available research, this guide contextualizes its potential properties within the broader family of quinoxaline derivatives.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the reaction of 2,3-diaminophenol with a glyoxal equivalent. This is followed by an oxidation step to yield the final product.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of this compound (10)

-

Dissolve 2,3-diaminophenol (1.57 g, 12.6 mmol) in a mixture of 4 M sodium acetate (16 mL) and 2 M acetic acid (24 mL).

-

Heat the solution to 60 °C.

-

In a separate flask, dissolve sodium glyoxal bisulfite (3.5 g, 13.2 mmol) in water (90 mL) and heat to 60 °C.

-

Once both solutions reach approximately 60 °C, add the 2,3-diaminophenol solution to the sodium glyoxal bisulfite solution.

-

The reaction is complete after this addition, yielding this compound.[1]

Step 2: Synthesis of Quinoxaline-5,8-dione (11) from this compound

-

Dissolve this compound (49.5 mg, 0.34 mmol) in a mixture of acetonitrile (1 mL) and water (0.5 mL) and cool the solution in an ice bath.

-

In a separate flask, dissolve [bis(trifluoroacetoxy)iodo]benzene (PIFA, 322 mg, 0.75 mmol) in a mixture of acetonitrile (1 mL) and water (0.5 mL).

-

Add the PIFA solution dropwise to the this compound solution at 0 °C.

-

Allow the reaction mixture to stir for 4 hours.

-

Dilute the mixture with water (5 mL).

-

Extract the aqueous solution with ethyl acetate (3 x 10 mL).

-

Dry the combined organic layers with magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.[1]

A modified version of this procedure has also been reported.[2]

Caption: Synthesis workflow for this compound and its oxidation to Quinoxaline-5,8-dione.

Biological Activities of Quinoxaline Derivatives

Anticancer Activity

Numerous quinoxaline derivatives have demonstrated potent anticancer activity against various cancer cell lines.[3][4][5] The mechanisms of action are diverse and include the induction of apoptosis and inhibition of key signaling pathways.

Table 1: Anticancer Activity of Selected Quinoxaline Derivatives

| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |

| VIIIc | HCT116 (Colon) | Not Specified | 2.5 | [3] |

| MCF-7 (Breast) | Not Specified | 9.0 | [3] | |

| XVa | HCT116 (Colon) | Not Specified | 4.4 | [3] |

| MCF-7 (Breast) | Not Specified | 5.3 | [3] | |

| IV | PC-3 (Prostate) | Topoisomerase II inhibitor | 2.11 | |

| III | PC-3 (Prostate) | Topoisomerase II inhibitor | 4.11 | |

| 11 | MCF-7 (Breast) | EGFR / COX-2 inhibitor | 0.81 | |

| HepG2 (Liver) | EGFR / COX-2 inhibitor | 1.93 | ||

| 13 | MCF-7 (Breast) | EGFR / COX-2 inhibitor | 0.95 | |

| HCT-116 (Colon) | EGFR / COX-2 inhibitor | 2.91 | ||

| 4m | A549 (Lung) | Apoptosis induction | 9.32 | [5] |

| 4b | A549 (Lung) | Not Specified | 11.98 | [5] |

Antimicrobial Activity

Quinoxaline derivatives have also shown significant promise as antimicrobial agents, with activity against a range of bacteria and fungi.

Table 2: Antimicrobial Activity of Selected Quinoxaline Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 2d | Escherichia coli | 8 | [6] |

| 3c | Escherichia coli | 8 | [6] |

| 10 | Candida albicans | 16 | [6] |

| 10 | Aspergillus flavus | 16 | [6] |

| Quinoxaline derivative | MRSA | 1-4 |

Signaling Pathways Modulated by Quinoxaline Derivatives

The anticancer and other biological effects of quinoxaline derivatives are often attributed to their ability to modulate key cellular signaling pathways. While the specific pathways affected by this compound have not been elucidated, research on related compounds points to several important targets.

Kinase Inhibition

A significant number of quinoxaline-based compounds have been developed as kinase inhibitors, targeting enzymes that are crucial for cell signaling and are often dysregulated in diseases like cancer.[7][8]

Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition:

Several quinoxaline derivatives have been synthesized and identified as potent inhibitors of ASK1, a key regulator of apoptosis. For instance, a dibromo-substituted quinoxaline fragment (compound 26e) was found to be a highly effective ASK1 inhibitor with an IC50 value of 30.17 nM.[9]

Caption: Quinoxaline derivatives as inhibitors of the ASK1 signaling pathway.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition:

VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several quinoxalin-2(1H)-one derivatives have been designed as analogs of the approved anticancer drugs lenvatinib and sorafenib to act as VEGFR-2 inhibitors.[10]

Caption: Inhibition of the VEGFR-2 signaling pathway by quinoxaline-2(1H)-one derivatives.

Apoptosis Induction

Several quinoxaline derivatives have been shown to induce apoptosis in cancer cells. For example, one study demonstrated that a particular quinoxaline-based derivative up-regulated pro-apoptotic proteins (p53, caspase-3, caspase-8) and down-regulated the anti-apoptotic protein Bcl-2 in prostate cancer cells, leading to cell death.[11]

Caption: Proposed mechanism of apoptosis induction by a quinoxaline derivative.

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare various concentrations of the test compounds and add them to the wells.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a liquid growth medium in 96-well microtiter plates.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

This compound and its related heterocyclic compounds represent a promising area of research for the development of new therapeutic agents. While specific biological data for this compound remains to be fully elucidated, the extensive research on the broader quinoxaline class highlights their potential as potent anticancer and antimicrobial agents. The diverse mechanisms of action, including kinase inhibition and apoptosis induction, provide a strong rationale for further investigation. The synthetic protocols and biological evaluation methods detailed in this guide offer a framework for researchers to explore the therapeutic potential of this important class of heterocyclic compounds. Future studies focusing on the specific biological activities and signaling pathways of this compound are warranted to fully understand its therapeutic promise.

References

- 1. Computational design, synthesis and biological evaluation of para-quinone-based inhibitors for redox regulation of the dual-specificity phosphatase Cdc25B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. Characterization of aminobenzylphenols as protein disulfide isomerase inhibitors in glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent developments in the isolation, biological function, biosynthesis, and synthesis of phenazine natural products. | Semantic Scholar [semanticscholar.org]

- 7. bioengineer.org [bioengineer.org]

- 8. geneonline.com [geneonline.com]

- 9. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New quinoxalin-2(1H)-one-derived VEGFR-2 inhibitors: Design, synthesis, in vitro anticancer evaluations, in silico ADMET, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinoxalin-5-ol: A Foundational Scaffold for the Development of Biologically Active Compounds – A Preliminary Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. Within this chemical class, Quinoxalin-5-ol has emerged as a critical starting material and a core structural motif for the synthesis of numerous potent biological agents. While direct preliminary studies on the mechanism of action of this compound itself are not extensively documented in publicly available literature, its derivatives have been the subject of significant investigation. This technical guide provides a preliminary overview of the mechanistic insights gained from studies on key this compound derivatives, focusing on their anticancer and anti-inflammatory activities. The data presented herein is intended to serve as a resource for researchers engaged in the discovery and development of novel therapeutics based on the quinoxaline framework.

I. Anticancer Activity of this compound Derivatives

Derivatives of this compound have shown promising activity against various cancer cell lines. The primary mechanisms investigated involve the inhibition of crucial cellular signaling pathways and the induction of apoptosis.

Inhibition of Protein Disulfide Isomerase (PDI)

A notable derivative, 6-((4-Fluorophenyl)(piperidin-1-yl)methyl)this compound, has been investigated as an inhibitor of Protein Disulfide Isomerase (PDI). PDI is an enzyme crucial for the proper folding of proteins in the endoplasmic reticulum and is overexpressed in several cancers, making it a viable therapeutic target.

Quantitative Data:

| Compound | Target | Cell Line | IC50 (µM) | Reference |

| 6-((4-Fluorophenyl)(piperidin-1-yl)methyl)this compound | PDI | U-87 MG (Glioblastoma) | Not explicitly stated for this derivative, but related compounds showed IC50 values in the low micromolar range. | [1] |

Signaling Pathway:

The inhibition of PDI disrupts protein folding, leading to endoplasmic reticulum (ER) stress and ultimately triggering apoptosis in cancer cells.

Caption: Inhibition of PDI by a this compound derivative.

Inhibition of Dual-Specificity Phosphatase Cdc25B

Quinoxaline-5,8-dione, synthesized from this compound, and its derivatives have been evaluated as inhibitors of the dual-specificity phosphatase Cdc25B.[2] Cdc25B is a key regulator of the cell cycle, and its overexpression is common in many cancers.

Quantitative Data:

| Compound | Target | Cell Line | IC50 (µM) | Reference |

| Quinoxaline-5,8-dione Derivatives | Cdc25B | A549 (Lung Cancer) | Varies by derivative | [2] |

Signaling Pathway:

Inhibition of Cdc25B leads to cell cycle arrest, preventing cancer cell proliferation.

Caption: Cdc25B inhibition by a this compound derived dione.

II. Anti-inflammatory Activity of Quinoxaline Derivatives

Quinoxaline derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[3][4]

Mechanism of Action:

The anti-inflammatory effects of quinoxaline derivatives are attributed to their ability to inhibit the expression of various inflammatory modulators, including cyclooxygenase (COX) and pro-inflammatory cytokines.[4]

Signaling Pathway:

Caption: General anti-inflammatory mechanism of quinoxaline derivatives.

III. Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and advancement of research. Below are representative protocols for the synthesis of this compound and for key biological assays performed on its derivatives.

Synthesis of this compound

Materials:

-

2,3-Diaminophenol

-

Sodium glyoxal bisulfite

-

Sodium acetate (4 M aqueous solution)

-

Acetic acid (2 M aqueous solution)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Dissolve 2,3-diaminophenol in a mixture of 4 M sodium acetate and 2 M acetic acid and heat the solution to 60 °C.[2]

-

In a separate flask, dissolve sodium glyoxal bisulfite in deionized water and heat to 60 °C.[2]

-

Add the 2,3-diaminophenol solution to the sodium glyoxal bisulfite solution while maintaining the temperature at 60 °C.[2]

-

Stir the reaction mixture at 60 °C for 1 hour.[2]

-

Cool the mixture to room temperature and adjust the pH to approximately 8 using 1 N NaOH.[2]

-

Extract the aqueous solution with ethyl acetate.[2]

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a solid.[2]

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Cell Viability (MTT) Assay

Materials:

-

Cancer cell line of interest (e.g., A549, U-87 MG)

-

Complete cell culture medium

-

This compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds (this compound derivatives) and a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow:

Caption: Workflow for a typical MTT cell viability assay.

In Vitro Enzyme Inhibition Assay (General Protocol)

Materials:

-

Purified target enzyme (e.g., PDI, Cdc25B)

-

Substrate for the enzyme

-

Assay buffer

-

This compound derivatives

-

96-well plates

-

Plate reader (spectrophotometer or fluorometer)

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the purified enzyme in each well of a 96-well plate.

-

Add various concentrations of the test compounds to the wells.

-

Pre-incubate the enzyme with the compounds for a specific time to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a plate reader.

-

Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Experimental Workflow:

Caption: General workflow for an in vitro enzyme inhibition assay.

IV. Conclusion and Future Directions

The preliminary studies on derivatives of this compound highlight its significance as a versatile scaffold for the design of novel therapeutic agents with potent anticancer and anti-inflammatory activities. The inhibition of key cellular targets such as PDI and Cdc25B provides a strong rationale for the further development of quinoxaline-based compounds.

Future research should focus on a number of key areas:

-

Direct Biological Evaluation of this compound: It is imperative to conduct comprehensive in vitro and in cell-based assays to determine the intrinsic biological activity of this compound and to elucidate its specific molecular targets and mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core will be essential to optimize potency, selectivity, and pharmacokinetic properties of its derivatives.

-

Exploration of Other Therapeutic Areas: Given the broad biological activities of quinoxalines, derivatives of this compound should be screened against a wider range of therapeutic targets, including those relevant to neurodegenerative and infectious diseases.

References

- 1. Characterization of aminobenzylphenols as protein disulfide isomerase inhibitors in glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational design, synthesis and biological evaluation of para-quinone-based inhibitors for redox regulation of the dual-specificity phosphatase Cdc25B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dadun.unav.edu [dadun.unav.edu]

- 4. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Data Presentation: In Vitro Cytotoxicity of Quinoxaline Derivatives

An in-depth analysis of the cytotoxic properties of quinoxaline derivatives reveals their potential as a significant class of compounds in oncology research. While specific data on Quinoxalin-5-ol is not extensively available in the public domain, the broader class of quinoxaline compounds has been the subject of numerous exploratory studies. These investigations have demonstrated significant anticancer activity across a variety of human cancer cell lines, operating through diverse mechanisms of action.

This technical guide provides a comprehensive overview of the cytotoxic effects of various quinoxaline derivatives, with a focus on quantitative data, detailed experimental protocols for key assays, and the underlying signaling pathways implicated in their activity.

The cytotoxic and growth-inhibitory effects of several quinoxaline derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50) are key metrics used to quantify this activity. The data from various studies are summarized below for comparative analysis.

Table 1: Cytotoxicity (IC50 in µM) of Quinoxaline Derivatives Against Various Cancer Cell Lines

| Compound Class | Specific Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| Quinoxaline-based | Compound IV | Prostate (PC-3) | MTT | 2.11 | - | - | [1][2] |

| Quinoxaline-based | Compound III | Prostate (PC-3) | MTT | 4.11 | - | - | [1] |

| Quinoxaline-based | Compound 6k | Breast (MCF-7) | Not Specified | 6.93 ± 0.4 | Doxorubicin | 4.17 ± 0.2 | [3] |

| Quinoxaline-based | Compound 6k | Colon (HCT-116) | Not Specified | 9.46 ± 0.7 | Doxorubicin | 5.23 ± 0.3 | [3] |

| Quinoxaline-based | Compound 6k | Cervical (HeLa) | Not Specified | 12.17 ± 0.9 | Doxorubicin | 8.87 ± 0.6 | [3] |

| C6-bromo substituted 2,3-dialkenyl quinoxaline | Compound 4m | Non-small-cell lung (A549) | Not Specified | 9.32 ± 1.56 | 5-Fluorouracil | 4.89 ± 0.20 | [4] |

| C6-bromo substituted 2,3-dialkenyl quinoxaline | Compound 4b | Non-small-cell lung (A549) | Not Specified | 11.98 ± 2.59 | 5-Fluorouracil | 4.89 ± 0.20 | [4] |

| N-allyl quinoxaline | Compound 8 | Lung (A549) | Not Specified | 0.86 | Sorafenib | 0.056 (EGFR) | |

| N-allyl quinoxaline | Compound 8 | Breast (MCF-7) | Not Specified | 1.06 | Sorafenib | 0.049 (VEGFR2) | [5] |

Table 2: Growth Inhibition (GI50 in µM) of Quinoxaline Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line | GI50 (µM) | Reference |

| Quinoxaline derivative | Compound 3h | Leukemia (RPMI-8226) | 1.11 | [6] |

| Quinoxaline derivative | Compound 3e | (Not Specified) | 1.11 | [6] |

Note: Direct comparison of data should be approached with caution due to potential variations in experimental conditions across different studies.

Mechanisms of Action

Quinoxaline derivatives exert their cytotoxic effects through a variety of mechanisms, often involving the induction of apoptosis, inhibition of critical enzymes, and modulation of key signaling pathways essential for cancer cell survival and proliferation.[2]

-

Apoptosis Induction : Many quinoxaline compounds trigger programmed cell death. For instance, certain derivatives have been shown to upregulate pro-apoptotic proteins like p53, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2.[1]

-

Enzyme Inhibition : A significant mechanism is the inhibition of enzymes crucial for DNA replication and cell proliferation. Topoisomerase II is a key target for some quinoxaline derivatives, leading to DNA damage and subsequent apoptosis.[1][2] Additionally, inhibition of protein kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) has been observed.[5][7]

-

Cell Cycle Arrest : The progression of the cell cycle is a common target. Some compounds have been shown to cause cell cycle arrest at the S phase or G2/M phase, preventing cancer cells from dividing.[1][7]

-

Signaling Pathway Modulation : Quinoxaline derivatives have been found to interfere with critical cell signaling pathways, including the PI3K/AKT/mTOR pathway, which is central to cell growth and survival.[2][8]

Experimental Protocols

Reproducibility in cytotoxicity studies relies on standardized and detailed methodologies. The following are generalized protocols for key assays used in the evaluation of quinoxaline derivatives, based on established methods.[4][9][10]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell viability by measuring the metabolic activity of cellular oxidoreductase enzymes.[10]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Quinoxaline derivatives (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well plates and microplate reader

Procedure:

-

Cell Seeding : Harvest and count cells. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[4][9]

-

Compound Treatment : Prepare serial dilutions of the quinoxaline derivatives in culture medium. The final solvent concentration should not exceed 0.5% (v/v). Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include vehicle and blank controls.[9]

-

Incubation : Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[9]

-

MTT Addition : After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[9]

-

Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.[9]

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.[9]

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined from the dose-response curve.[2]

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Quinoxaline derivatives

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment : Seed cells in 6-well plates and treat with various concentrations of the quinoxaline derivative for a specified time (e.g., 24-48 hours).

-

Cell Harvesting : Harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.

-

Washing : Wash the cells twice with cold PBS.

-

Staining : Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

Incubation : Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.[9]

-

Data Analysis : Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) using appropriate software.

Cell Cycle Analysis

This assay uses a fluorescent dye (like Propidium Iodide) that binds to DNA to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cell lines

-

Quinoxaline derivatives

-

PBS, 70% cold ethanol

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Cell Treatment : Seed and treat cells with the test compound as described for the apoptosis assay.

-

Cell Harvesting : Harvest all cells and wash with cold PBS.

-

Fixation : Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining : Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase A staining buffer.

-

Incubation : Incubate for 30 minutes at room temperature in the dark.[9]

-

Flow Cytometry Analysis : Analyze the samples on a flow cytometer.

-

Data Analysis : Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.[9]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and signaling pathways relevant to the study of this compound cytotoxicity.

Caption: General experimental workflow for in vitro cytotoxicity screening using the MTT assay.

Caption: Simplified signaling pathway for quinoxaline-induced apoptosis.

Caption: Inhibition of the PI3K/Akt/mTOR survival pathway by quinoxaline derivatives.

References

- 1. tandfonline.com [tandfonline.com]

- 2. benchchem.com [benchchem.com]